
5,10-Dideazafolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dideazafolic acid is an antileukemic agent.
Analyse Des Réactions Chimiques
Formation of the Pyrido[2,3-d]pyrimidine Core
-
Starting Material : 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde derivatives undergo Wittig condensation with [4-(methoxycarbonyl)benzylidene]triphenylphosphorane to form ethenyl intermediates .
-
Hydrogenation : The 9,10-ethenyl group is hydrogenated using palladium catalysts (e.g., Pd/C) in DMF to yield saturated derivatives .
-
Ring Hydrogenation : The pyrido ring may undergo further hydrogenation under acidic conditions (e.g., MeOH/HCl) to form tetrahydro derivatives .
Table 1: Key Synthesis Steps
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Wittig condensation (triphenylphosphorane) | Ethenyl intermediates |
2 | Hydrogenation (Pd/C, DMF) | Saturated pyrido[2,3-d]pyrimidine |
3 | Coupling with diethyl L-glutamate | Esterified intermediate |
4 | Ester hydrolysis | Final 5,10-Dideazafolic acid |
Coupling with L-Glutamic Acid
The pyrido[2,3-d]pyrimidine moiety is coupled with L-glutamic acid via mixed-anhydride methods (e.g., using isobutyl chloroformate) to form the final compound .
Biochemical Reactions
This compound exerts its antifolate activity through inhibition of enzymes critical for DNA synthesis.
Inhibition of Thymidylate Synthase (TS)
-
Mechanism : TS catalyzes the conversion of 2′-deoxyuridine-5′-monophosphate (dUMP) to thymidine-5′-monophosphate (dTMP) using 5,10-methylenetetrahydrofolate (CH₂H₄folate) as a cofactor. This compound acts as a noncompetitive inhibitor of TS .
-
Effect : Inhibition blocks dTMP production, causing DNA synthesis arrest and triggering apoptosis in rapidly dividing cells .
Interaction with Dihydrofolate Reductase (DHFR)
-
Mechanism : DHFR reduces dihydrofolate to tetrahydrofolate (THF), a precursor for one-carbon transfer reactions. While less potent than methotrexate, this compound can inhibit DHFR, disrupting folate recycling .
-
Synergistic Effects : Combined with lipophilic DHFR inhibitors (e.g., metoprine), this compound enhances cytotoxicity by further depleting folate pools .
Cytotoxicity and Cell Cycle Arrest
-
DNA Synthesis Blockade : The compound reduces DNA synthesis rates and arrests cells in early-middle S-phase, leading to growth inhibition .
-
Reversal by Folinic Acid : Cytotoxicity is reversed by low concentrations of folinic acid (0.1–1 μM), indicating competition for cellular folate transporters .
Table 2: Cytotoxicity and Drug Interactions
Polyglutamation and Cellular Uptake
This compound undergoes polyglutamation via folylpolyglutamate synthetase (FPGS), which enhances its intracellular retention and antifolate activity . This modification increases its affinity for TS and DHFR .
Structural Variants and Analogues
Related compounds, such as 2-aza-2-desamino-5,8-dideazafolic acid , exhibit modified reactivity due to structural changes (e.g., benzotriazine substitution). These analogues retain TS inhibition but show altered transport and enzyme binding profiles .
Key Research Findings
-
Enzyme Inhibition : this compound is a potent inhibitor of TS (IC₅₀ ~0.84 μM in L1210 cells) and a weaker inhibitor of DHFR compared to methotrexate .
-
Transport Resistance : Methotrexate-resistant cells (e.g., H35 hepatoma) show reduced sensitivity to this compound due to impaired folate transport .
-
Antagonism : Combinations with other antifolates (e.g., 10-propargyl-5,8-dideazafolic acid) may exhibit antagonistic effects due to disrupted folate pool dynamics .
Propriétés
Numéro CAS |
85597-18-8 |
---|---|
Formule moléculaire |
C21H21N5O6 |
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30)/t15-/m0/s1 |
Clé InChI |
BHDZQFSNQPIPGI-HNNXBMFYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérique |
C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5,10-Dideazafolic acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.